molecular formula C11H14INO B1398940 2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1247666-73-4

2-[(4-Iodophenoxy)methyl]pyrrolidine

Cat. No.: B1398940
CAS No.: 1247666-73-4
M. Wt: 303.14 g/mol
InChI Key: GQJSRLBAIYUZDK-UHFFFAOYSA-N
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Description

2-[(4-Iodophenoxy)methyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenoxy)methyl]pyrrolidine typically involves the reaction of 4-iodophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenoxy)methyl]pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-[(4-Iodophenoxy)methyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. This interaction can modulate the activity of these pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-Iodophenoxy)methyl]pyrrolidine include other pyrrolidine derivatives with different substituents on the phenoxy group. Examples include:

  • 2-[(4-Bromophenoxy)methyl]pyrrolidine
  • 2-[(4-Chlorophenoxy)methyl]pyrrolidine
  • 2-[(4-Fluorophenoxy)methyl]pyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its iodine substituent, which imparts unique chemical properties and reactivity. The iodine atom can participate in specific interactions and reactions that other halogens may not, making this compound particularly valuable in certain applications .

Properties

IUPAC Name

2-[(4-iodophenoxy)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJSRLBAIYUZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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